4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine
Overview
Description
Preparation Methods
The synthesis of 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine involves several steps. One common method includes the reaction of 4-methoxyphenethyl alcohol with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Common reagents used in these reactions include hydriodic acid for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and studies involving receptor binding and enzyme activity.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine can be compared to other similar compounds, such as:
4-Methoxyphenethylamine: Similar in structure but lacks the piperidine ring.
4-Methoxyphenethyl alcohol: Similar but lacks the piperidine ring and has a hydroxyl group instead of the ether linkage.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
The uniqueness of this compound lies in its specific combination of the methoxyphenethyl group and the piperidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethoxymethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-15-4-2-13(3-5-15)8-11-18-12-14-6-9-16-10-7-14/h2-5,14,16H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZAGPBQQAPLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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